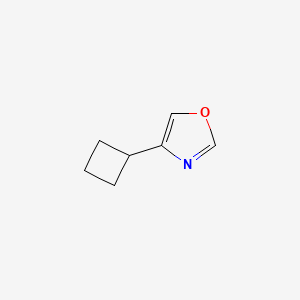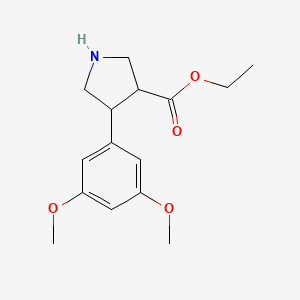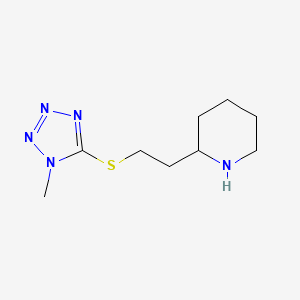
2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine is a compound that features a piperidine ring substituted with a 1-methyl-1H-tetrazol-5-ylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine typically involves the reaction of piperidine with a suitable tetrazole derivative. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a 1-methyl-1H-tetrazol-5-ylthio compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.
Aplicaciones Científicas De Investigación
2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine involves its interaction with specific molecular targets. The tetrazole group can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-tetrazole-5-thiol: Shares the tetrazole-thiol group but lacks the piperidine ring.
2-(1H-Tetrazol-5-ylthio)ethylamine: Similar structure but with an amine group instead of a piperidine ring.
1-Methyl-1H-tetrazole-5-ylmethylamine: Contains the tetrazole group but with a different substituent.
Uniqueness
2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine is unique due to the combination of the piperidine ring and the tetrazole-thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H17N5S |
|---|---|
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]piperidine |
InChI |
InChI=1S/C9H17N5S/c1-14-9(11-12-13-14)15-7-5-8-4-2-3-6-10-8/h8,10H,2-7H2,1H3 |
Clave InChI |
KOILTMUWBUWKTP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=N1)SCCC2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride](/img/structure/B13628993.png)
![3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13629000.png)
![(3AR,6aS)-6a-ethoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B13629006.png)
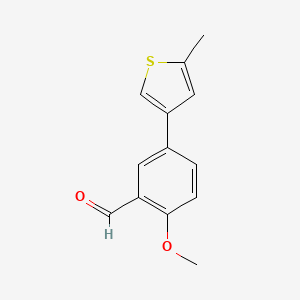
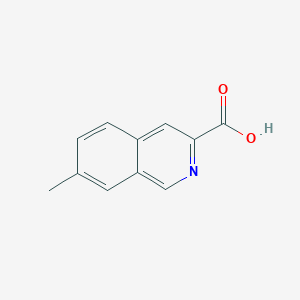

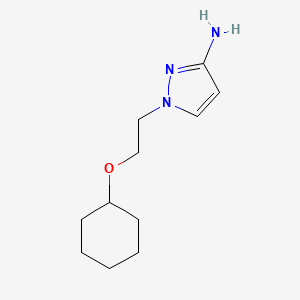
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13629041.png)
![1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one](/img/structure/B13629043.png)


